molecular formula C16H14N2O3 B4975817 2-amino-5-oxo-4-propan-2-yl-4H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 5612-03-3

2-amino-5-oxo-4-propan-2-yl-4H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B4975817
CAS No.: 5612-03-3
M. Wt: 282.29 g/mol
InChI Key: VJYKIYYCRDQCAM-UHFFFAOYSA-N
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Description

2-Amino-5-oxo-4-propan-2-yl-4H-pyrano[3,2-c]chromene-3-carbonitrile is a pyrano[3,2-c]chromene derivative characterized by a fused pyran-chromene scaffold with a propan-2-yl (isopropyl) substituent at the 4-position, a ketone group at the 5-position, and a cyano group at the 3-position. These derivatives are typically synthesized via multicomponent reactions involving 4-hydroxycoumarin, aldehydes, and alkylnitriles, catalyzed by systems such as BF₃·SiO₂ or ionic liquids like [BMIM][OH] .

Properties

IUPAC Name

2-amino-5-oxo-4-propan-2-yl-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-8(2)12-10(7-17)15(18)21-14-9-5-3-4-6-11(9)20-16(19)13(12)14/h3-6,8,12H,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYKIYYCRDQCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=C(OC2=C1C(=O)OC3=CC=CC=C32)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386219
Record name 2-amino-5-oxo-4-propan-2-yl-4H-pyrano[3,2-c]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5612-03-3
Record name 2-amino-5-oxo-4-propan-2-yl-4H-pyrano[3,2-c]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-amino-5-oxo-4-propan-2-yl-4H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure form. Industrial production methods often utilize similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-amino-5-oxo-4-propan-2-yl-4H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbonitrile groups.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups or ring structures .

Scientific Research Applications

2-amino-5-oxo-4-propan-2-yl-4H-pyrano[3,2-c]chromene-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and can be used to study reaction mechanisms and pathways.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug discovery and development.

    Medicine: Due to its pharmacological properties, it is being investigated for therapeutic applications in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-amino-5-oxo-4-propan-2-yl-4H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit key enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in compound I) enhance electrophilicity, which may improve interactions with enzymes like PLA₂ .
  • Lipophilicity : Halogenated derivatives (e.g., 4-(2,6-dichlorophenyl)) exhibit higher lipophilicity, favoring membrane permeability .

Key Observations :

  • Anti-Inflammatory Potential: Compound 7b (4-(2'-methyl-biphenyl)) shows potent PLA₂ inhibition, suggesting bulky aromatic groups enhance enzyme binding .
  • Antiviral Activity: 4-(1-Naphthyl) derivatives exhibit notable anti-HIV activity, likely due to enhanced π-π stacking with viral proteins .
  • Anticoagulant Activity : The 4-phenyl analog (F) mimics warfarin, indicating substituent flexibility for targeting blood coagulation pathways .

Key Observations :

  • Catalyst Efficiency : Ionic liquids ([BMIM][OH]) and BF₃·SiO₂ provide high yields (>90%) under mild conditions .
  • Eco-Friendly Methods: Solvent-free mechanochemical synthesis (e.g., 4-methoxyphenyl derivative) minimizes environmental impact .

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